molecular formula C10H5Br2F3N2O2S B1373125 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole CAS No. 1072944-72-9

4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole

Cat. No.: B1373125
CAS No.: 1072944-72-9
M. Wt: 434.03 g/mol
InChI Key: IYMVCKIBDVBTCR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazole derivatives, including 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole, can be achieved through various methods. One common approach involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . Another method includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles using bromine . Additionally, a copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can be employed to produce pyrazole derivatives .

Industrial Production Methods

Industrial production of pyrazole derivatives often involves scalable and efficient synthetic routes. For example, the use of transition-metal catalysts, such as ruthenium or palladium, can facilitate the synthesis of pyrazoles with high selectivity and yield . These methods are designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and byproducts.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized to form different functionalized derivatives.

    Reduction: Reduction reactions can modify the sulfonyl group or other substituents on the pyrazole ring.

    Substitution: Halogen substitution reactions can occur, where the bromine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for condensation reactions, and various transition-metal catalysts for cycloaddition and oxidative cyclization . Reaction conditions typically involve mild temperatures and pressures to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrazole ring can yield trifluoromethylated pyrazole derivatives, while substitution reactions can produce a variety of functionalized pyrazoles .

Mechanism of Action

The mechanism of action of 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole involves its interaction with specific molecular targets and pathways. The pyrazole ring can participate in various biochemical reactions, influencing the activity of enzymes and receptors. The trifluoromethylphenylsulfonyl group can enhance the compound’s binding affinity and selectivity towards its targets . Detailed studies on the exact molecular targets and pathways are ongoing, with a focus on understanding the compound’s biological effects and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole is unique due to its combination of a pyrazole ring with bromine and a trifluoromethylphenylsulfonyl group. This structure imparts distinct chemical and biological properties, making it valuable for research in various fields .

Properties

IUPAC Name

4-bromo-1-[4-bromo-3-(trifluoromethyl)phenyl]sulfonylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Br2F3N2O2S/c11-6-4-16-17(5-6)20(18,19)7-1-2-9(12)8(3-7)10(13,14)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMVCKIBDVBTCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N2C=C(C=N2)Br)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Br2F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674646
Record name 4-Bromo-1-[4-bromo-3-(trifluoromethyl)benzene-1-sulfonyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-72-9
Record name 4-Bromo-1-[4-bromo-3-(trifluoromethyl)benzene-1-sulfonyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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